molecular formula C21H21N3O3S B2684990 N-(3,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 895111-63-4

N-(3,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2684990
CAS No.: 895111-63-4
M. Wt: 395.48
InChI Key: PXODIUXNEFVYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a dihydropyrazinone core substituted with a 4-methoxyphenyl group at position 4 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3,4-dimethylphenyl group. This structure combines electron-donating (methoxy, methyl) and electron-withdrawing (sulfanyl, carbonyl) functional groups, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-4-5-16(12-15(14)2)23-19(25)13-28-20-21(26)24(11-10-22-20)17-6-8-18(27-3)9-7-17/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXODIUXNEFVYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include dimethylphenyl isocyanate and methoxyphenyl hydrazine, among others. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

  • Anticancer Activity :
    • Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of sulfanyl acetamides have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanism may involve the modulation of signaling pathways related to cell survival and apoptosis .
  • Antimicrobial Properties :
    • The presence of methoxy and sulfanyl groups in the structure has been linked to enhanced antimicrobial activity. Research has demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects :
    • Compounds with similar frameworks have been explored for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory processes .

Biochemical Applications

  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies on related compounds have shown that they can inhibit enzymes like acetylcholinesterase, which is crucial for neurotransmitter regulation .
  • Drug Delivery Systems :
    • The unique chemical structure allows for potential applications in drug delivery systems where the compound can be conjugated with other therapeutic agents to enhance their solubility and bioavailability .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of a structurally similar compound in vitro against breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of sulfanyl acetamides against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, it may interact with cellular receptors to trigger signaling cascades that result in various biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs are highlighted in the evidence, with key differences in substituents impacting properties such as solubility, stability, and bioactivity:

BG15422 (N-(2-fluorophenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide)

  • Structural Difference : The 2-fluorophenyl group replaces the 3,4-dimethylphenyl group on the acetamide nitrogen.
  • Impact : Fluorine’s electronegativity may enhance metabolic stability and membrane permeability compared to the electron-donating methyl groups in the target compound. However, steric hindrance from the dimethyl groups could improve binding affinity in hydrophobic pockets .

Compounds 13a and 13b () 13a: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide. 13b: 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide. Comparison: Both feature sulfamoylphenyl and cyanoacetamide groups but differ in substituents (methyl vs. methoxy). Compound 13b exhibits a marginally higher yield (95% vs. 94%) and slightly lower melting point (274°C vs. 288°C), suggesting that methoxy groups may enhance solubility during synthesis .

Compound 9b () Structure: 2-(3,4-Dimethylphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide. Comparison: Shares the 3,4-dimethylphenyl group but lacks the dihydropyrazinone-sulfanyl moiety. The ethyl linker and phenolic hydroxyl group in 9b may confer higher polarity and hydrogen-bonding capacity compared to the target compound .

Physicochemical and Spectral Data

The table below summarizes key properties of analogous compounds:

Compound Molecular Formula Substituents (R) Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR)
Target Compound C₂₁H₂₁N₃O₃S 3,4-dimethylphenyl Not reported Not given Expected C=O (1660–1680 cm⁻¹), S–C (700–800 cm⁻¹)
BG15422 C₁₉H₁₆FN₃O₃S 2-fluorophenyl Not reported Not given Similar C=O/S–C; ¹⁹F NMR expected at ~-110 ppm
13a C₁₆H₁₅N₅O₃S 4-methylphenylhydrazine 288 94 IR: 1664 cm⁻¹ (C=O), 2214 cm⁻¹ (C≡N); ¹H-NMR δ 2.30 (CH₃)
13b C₁₆H₁₅N₅O₄S 4-methoxyphenylhydrazine 274 95 IR: 1662 cm⁻¹ (C=O), 2212 cm⁻¹ (C≡N); ¹H-NMR δ 3.77 (OCH₃)
9b C₁₉H₂₃NO₃ 3,4-dimethylphenyl (ethyl) Not reported 100 ¹H-NMR δ 2.20 (CH₃), 6.70–7.10 (ArH)

Methodological Considerations

  • Synthesis : The target compound’s synthesis likely involves coupling reactions similar to (diazonium salt coupling) or (HATU-mediated amide bond formation). Yields may vary based on substituent steric and electronic effects.
  • Characterization : Tools like SHELXL () and AutoDock Vina () could refine crystal structures or predict binding modes, respectively, though such data are absent in the evidence provided.

Research Implications

  • Pharmacological Potential: The dihydropyrazinone core and arylacetamide groups suggest possible kinase or receptor modulation. Comparative studies with BG15422 could clarify the role of fluorine vs. methyl groups in target engagement.
  • Optimization Opportunities: Introducing polar groups (e.g., hydroxy, as in 9b) or varying the dihydropyrazinone substituents (e.g., chloro, cyano) may enhance solubility or potency.

Biological Activity

N-(3,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of growing interest in pharmacological research due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on various scientific studies and findings.

Structural Characteristics

The molecular formula of this compound is C25H23N3O2SC_{25}H_{23}N_{3}O_{2}S. The structure includes a dimethylphenyl group and a dihydropyrazine moiety linked through a sulfanyl group to an acetamide. The compound's structural complexity suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Dihydropyrazine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Sulfanyl Group : The sulfanyl linkage is formed via nucleophilic substitution reactions.
  • Final Acetylation : The acetamide functionality is introduced at the final stage to yield the target compound.

Biological Activity

This compound has been studied for various biological activities:

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that related phenoxy-N-arylacetamides possess activity against multiple bacterial strains, including resistant strains .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies:

  • Mechanistic Studies : It has been suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
  • Case Studies : In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Effects

The anti-inflammatory activity is another area of interest:

  • In vivo Models : Animal models have shown that treatment with this compound reduces inflammation markers and improves symptoms in conditions such as arthritis .

Data Summary

Biological ActivityMethodologyFindings
AntimicrobialIn vitro assaysActive against Gram-positive and Gram-negative bacteria
AnticancerCell viability assaysInduces apoptosis in breast cancer cells
Anti-inflammatoryAnimal modelsReduces inflammation markers in arthritis models

Case Studies

  • Anticancer Study : A study published in 2021 explored the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups .
  • Antimicrobial Research : A series of experiments conducted by Berest et al. (2011) demonstrated that derivatives of phenoxy-N-arylacetamides showed promising results against resistant bacterial strains, suggesting potential for therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.